1,3-Bis({[2-(ethylsulfanyl)ethyl]sulfanyl}methyl)benzene
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Overview
Description
1,3-Bis({[2-(ethylsulfanyl)ethyl]sulfanyl}methyl)benzene is an organic compound featuring a benzene ring substituted with two ethylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Bis({[2-(ethylsulfanyl)ethyl]sulfanyl}methyl)benzene typically involves the reaction of benzene derivatives with ethylsulfanyl groups under controlled conditions. One common method is the nucleophilic substitution reaction where benzene is treated with ethylsulfanyl reagents in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1,3-Bis({[2-(ethylsulfanyl)ethyl]sulfanyl}methyl)benzene can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethylsulfanyl groups back to their thiol forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) are used in electrophilic aromatic substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
1,3-Bis({[2-(ethylsulfanyl)ethyl]sulfanyl}methyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1,3-Bis({[2-(ethylsulfanyl)ethyl]sulfanyl}methyl)benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The ethylsulfanyl groups can participate in redox reactions, influencing the compound’s reactivity and interactions with biological systems. The benzene ring provides a stable framework that can undergo various chemical modifications, enhancing the compound’s versatility.
Comparison with Similar Compounds
1,3-Bis(ethylsulfanyl)benzene: Lacks the additional ethylsulfanyl groups, resulting in different reactivity and properties.
1,3-Bis(methylsulfanyl)benzene: Features methylsulfanyl groups instead of ethylsulfanyl, affecting its chemical behavior.
1,3-Bis(phenylsulfanyl)benzene: Contains phenylsulfanyl groups, leading to distinct steric and electronic effects.
Uniqueness: 1,3-Bis({[2-(ethylsulfanyl)ethyl]sulfanyl}methyl)benzene is unique due to the presence of ethylsulfanyl groups, which impart specific chemical properties and reactivity. This compound’s structure allows for diverse applications and modifications, making it a valuable molecule in various research and industrial contexts.
Properties
CAS No. |
113282-02-3 |
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Molecular Formula |
C16H26S4 |
Molecular Weight |
346.6 g/mol |
IUPAC Name |
1,3-bis(2-ethylsulfanylethylsulfanylmethyl)benzene |
InChI |
InChI=1S/C16H26S4/c1-3-17-8-10-19-13-15-6-5-7-16(12-15)14-20-11-9-18-4-2/h5-7,12H,3-4,8-11,13-14H2,1-2H3 |
InChI Key |
FOZQDBNQNUXESS-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCSCC1=CC(=CC=C1)CSCCSCC |
Origin of Product |
United States |
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